
(2R,4S)-4-Hydroxy-N-methylpyrrolidine-2-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a class of (2R,4S)-N-aryl-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide compounds was synthesized by a facile one-pot reaction of trans-4-hydroxy proline and trifluoroacetimidoyl chlorides in the presence of TiO2-nanoparticles as a catalyst and sodium bicarbonate as a base .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the molecular structure of (2R,4S)-hydroxyketamine, C13H16ClNO2, was studied. The molecular structure was shown in the figure, and the crystallographic data and the list of the atoms including atomic coordinates and displacement parameters were provided .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the 1,3-dipolar rearrangement between acetonitrile oxide and (1S,2R,4S)-2-cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate derivatives was analyzed . Also, the resolution of a racemic mixture was discussed .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the properties of (2R,4S)-2,4-Hexanediol and (2R,4S)-2,4-Octanediol were provided .
Scientific Research Applications
Medicinal Chemistry and Drug Design
- 4-Fluoropyrrolidine derivatives are highlighted for their utility in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors, which are relevant for treating conditions like diabetes. The synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, closely related to the queried compound, demonstrates their role as synthons in developing pharmaceuticals (Singh & Umemoto, 2011).
Material Science and Coordination Chemistry
- Research into metal-organic frameworks (MOFs) and coordination compounds uses derivatives of pyrrolidine and carboxylic acids for constructing complex structures with potential applications in catalysis, gas storage, and separation technologies. For instance, the use of 4-hydroxypyridine-2,6-dicarboxylic acid in forming tetranuclear manganese complexes showcases the compound's utility in building intricate three-dimensional networks (Mirzaei et al., 2012).
Organic Synthesis
- The synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates demonstrates the role of similar compounds in creating functionalized heterocycles, which are crucial for developing new organic materials and drugs. The methods highlight the versatility of pyrrolidine derivatives in organic synthesis (Grošelj et al., 2013).
Crystal Engineering
- Compounds based on pyridine and carboxamide functionalities are used in crystal engineering to create supramolecular structures. These structures are studied for their potential in developing new materials with specific physical and chemical properties, such as selective catalysis or ion exchange (Eshtiagh-hosseini et al., 2014).
Synthetic Methodologies
- Pyrrolidine derivatives play a crucial role in developing synthetic methodologies for producing compounds with significant biological activities. For example, the improvement and synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, a compound with potential antibacterial activity, illustrates the importance of pyrrolidine scaffolds in antibiotic development (Cheng Qing-fang, 2005).
Mechanism of Action
Future Directions
The future directions of research involving similar compounds have been discussed. For example, the role of miRNAs underlying DOX sensitivity/resistance molecular pathways was studied, and strategies for utilizing deregulated miRNA patterns as biomarkers or miRNAs as tools to overcome chemoresistance and enhance patient’s response to DOX treatment were provided .
Properties
IUPAC Name |
(2R,4S)-4-hydroxy-N-methylpyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-7-6(10)5-2-4(9)3-8-5;/h4-5,8-9H,2-3H2,1H3,(H,7,10);1H/t4-,5+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGCOEZFMNXIEO-UYXJWNHNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC(CN1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@H]1C[C@@H](CN1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

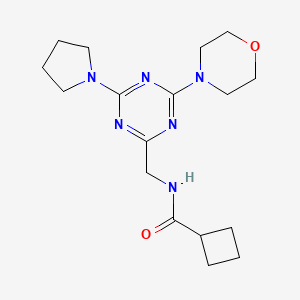
![1-{3-[(3,4-Dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxamide](/img/structure/B2532677.png)

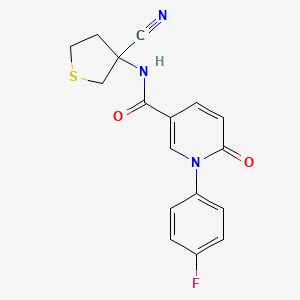
![5-[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2532681.png)

![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2532686.png)
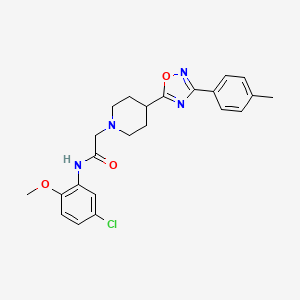
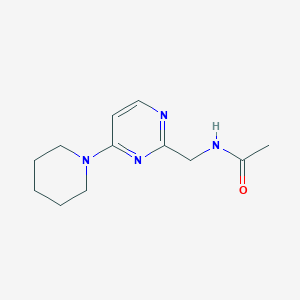
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2532691.png)
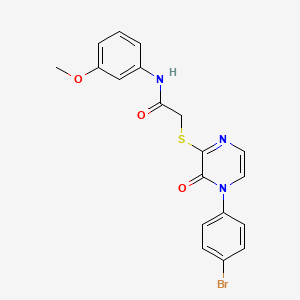
![4-(4-chlorophenyl)-3-[(2-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B2532693.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2532696.png)
